(1S,2S)-cyclobutane-1,2-dicarboxylic acid
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Overview
Description
(1S,2S)-cyclobutane-1,2-dicarboxylic acid: is an organic compound with the molecular formula C₆H₈O₄. It is a stereoisomer of 1,2-cyclobutanedicarboxylic acid, characterized by the trans configuration of the carboxyl groups on the cyclobutane ring. This compound is notable for its puckered cyclobutane ring structure, which contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: (1S,2S)-cyclobutane-1,2-dicarboxylic acid can be synthesized through various methods. One common approach involves the isomerization of the cis isomer to the trans form by heating in concentrated hydrochloric acid at 190°C . Another method includes the photocycloaddition of trans-cinnamic acid, followed by thermocleavage .
Industrial Production Methods: Industrial production methods for trans-1,2-cyclobutanedicarboxylic acid are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including crystallization and purification steps to obtain the desired trans isomer .
Chemical Reactions Analysis
Types of Reactions: (1S,2S)-cyclobutane-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The carboxyl groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alcohols or amines in the presence of catalysts are employed for substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Esters or amides.
Scientific Research Applications
(1S,2S)-cyclobutane-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various cyclobutane derivatives.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of trans-1,2-cyclobutanedicarboxylic acid involves its interaction with molecular targets through its carboxyl groups. These interactions can lead to various chemical transformations, depending on the reaction conditions and reagents used. The puckered cyclobutane ring structure also influences its reactivity and stability .
Comparison with Similar Compounds
cis-1,2-Cyclobutanedicarboxylic acid: The cis isomer of 1,2-cyclobutanedicarboxylic acid, which has different spatial arrangement of carboxyl groups.
1,1-Cyclobutanedicarboxylic acid: A compound with carboxyl groups on the same carbon atom, leading to different chemical properties.
Cyclobutanecarboxylic acid: A simpler derivative with only one carboxyl group on the cyclobutane ring.
Uniqueness: (1S,2S)-cyclobutane-1,2-dicarboxylic acid is unique due to its trans configuration, which imparts distinct chemical reactivity and stability compared to its cis isomer and other cyclobutane derivatives. The puckered ring structure also contributes to its unique properties and applications .
Properties
Molecular Formula |
C6H8O4 |
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Molecular Weight |
144.12 g/mol |
IUPAC Name |
(1S,2S)-cyclobutane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C6H8O4/c7-5(8)3-1-2-4(3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4-/m0/s1 |
InChI Key |
SUSAGCZZQKACKE-IMJSIDKUSA-N |
Isomeric SMILES |
C1C[C@@H]([C@H]1C(=O)O)C(=O)O |
SMILES |
C1CC(C1C(=O)O)C(=O)O |
Canonical SMILES |
C1CC(C1C(=O)O)C(=O)O |
Origin of Product |
United States |
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